molecular formula C8H11N3 B1490451 6-(Cyclopropylmethyl)pyrimidin-4-amine CAS No. 2090400-69-2

6-(Cyclopropylmethyl)pyrimidin-4-amine

Cat. No. B1490451
CAS RN: 2090400-69-2
M. Wt: 149.19 g/mol
InChI Key: DOCULZLEHRUTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Cyclopropylmethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C8H11N3. It is not intended for human or veterinary use and is used for research purposes only. It is related to other compounds such as 6-Chloro-N-cyclopropylpyrimidin-4-amine and 4-Pyrimidinamine .

Scientific Research Applications

1. Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones

Researchers explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, which are derivatives related to pyrimidin-4-amines. These compounds were created through reactions with primary aromatic or heterocyclic amines, formaldehyde, or aromatic aldehydes, offering potential for diverse applications in medicinal chemistry (Hamama et al., 2012).

2. Intramolecular Inverse Electron-demand Cycloadditions

In another study, intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequences were utilized with pyrimidines and ynamides. This process, applied to derivatives of pyrimidin-4-amines, was found to be more effective in sulfolane compared to trifluorotoluene, indicating solvent-specific influences in chemical reactions (Donnard et al., 2017).

3. Molecular Recognition via Base Pairing

A study on cytosine-based ditopic receptors highlighted the use of amine-containing pyrimidinones for molecular recognition, specifically in complexing guanosine monophosphate (GMP). This research suggests potential applications in biochemistry and molecular biology (Furuta et al., 1991).

4. Synthesis of Novel Ser/Thr Kinase Inhibitors

In pharmacological research, novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized and evaluated for inhibitory activity against Ser/Thr kinases. This study shows the potential therapeutic applications of pyrimidin-4-amines in the development of kinase inhibitors (Deau et al., 2013).

5. Aminolysis of Cyclopropyl-substituted Pyrimidin-4(3H)-one

Research on the aminolysis of a cyclopropyl-substituted pyrimidin-4(3H)-one compound, under various conditions, sheds light on the reactivity and potential applications of these types of compounds in synthetic chemistry (Novakov et al., 2017).

Biochemical Analysis

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These interactions suggest that this compound may have anti-inflammatory properties. Additionally, it binds to specific receptors on cell surfaces, influencing signal transduction pathways.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, including those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. By influencing these pathways, this compound can alter cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can modulate gene expression by affecting transcription factors like NF-κB.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has revealed potential cytotoxic effects, indicating the need for careful dosage control in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have shown therapeutic benefits, such as reduced inflammation and improved immune responses . High doses can lead to toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and overall metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via active transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects.

properties

IUPAC Name

6-(cyclopropylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCULZLEHRUTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.